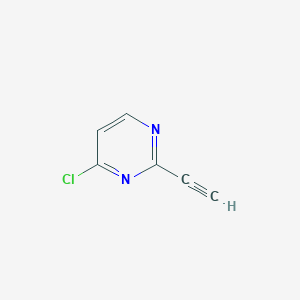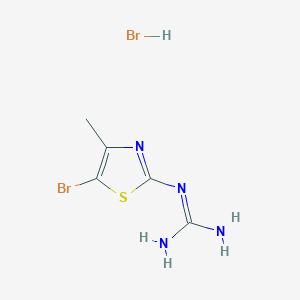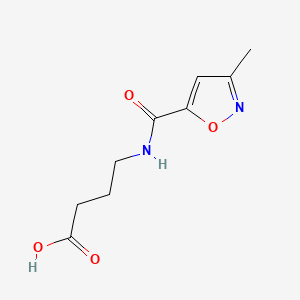
4-(Tert-butoxy)-2-chloropyridine
描述
4-(Tert-butoxy)-2-chloropyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a tert-butoxy group at the fourth position and a chlorine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with tert-butyl alcohol in the presence of a suitable catalyst. One common method is the use of a strong acid, such as sulfuric acid, to facilitate the formation of the tert-butoxy group. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
4-(Tert-butoxy)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized products.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include various substituted pyridines, tert-butyl esters, and piperidine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(Tert-butoxy)-2-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules
作用机制
The mechanism of action of 4-(Tert-butoxy)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with its target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- 4-(Tert-butoxy)-2-fluoropyridine
- 4-(Tert-butoxy)-2-bromopyridine
- 4-(Tert-butoxy)-2-iodopyridine
Uniqueness
4-(Tert-butoxy)-2-chloropyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s moderate electronegativity and size make it a versatile intermediate for further functionalization, whereas the other halogens may lead to different reactivity patterns and steric effects .
属性
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFRAORDFDWYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280319 | |
| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-59-2 | |
| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde](/img/structure/B1650748.png)

![3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one](/img/structure/B1650750.png)




![N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B1650759.png)

![1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B1650761.png)
![N-tert-butyl-2-({1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}(methyl)amino)acetamide](/img/structure/B1650763.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-{ethyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B1650765.png)
![N-cyclopentyl-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonyl}propanamide](/img/structure/B1650767.png)
![3-[(4-methoxyphenyl)sulfamoyl]-N-(3-methylbutan-2-yl)benzamide](/img/structure/B1650771.png)
